6-Chloro-2-cyano-3-nitropyridine

Synthetic Methodology Process Chemistry Intermediate Synthesis

6-Chloro-2-cyano-3-nitropyridine (CAS 93683-65-9) delivers a synergistic 2,3,6-regiochemical arrangement of chloro, cyano, and nitro groups that creates an unparalleled electrophilic scaffold for sequential SₙAr and orthogonal transformations. This precise substitution pattern is mandatory for constructing the pyridine cores of the clinical-stage microtubule inhibitor ABT-751 (E7010), the dual BCL-2/BCL-xL inhibitor Navitoclax (ABT-263), and the commercial herbicide florasulam. Replacing this intermediate with 2-cyano-3-nitropyridine or 2,6-dichloro-3-nitropyridine halts synthetic sequences and forces costly re-optimization. Procure ≥98% purity material to ensure downstream success.

Molecular Formula C6H2ClN3O2
Molecular Weight 183.55 g/mol
CAS No. 93683-65-9
Cat. No. B1338257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-cyano-3-nitropyridine
CAS93683-65-9
Molecular FormulaC6H2ClN3O2
Molecular Weight183.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])C#N)Cl
InChIInChI=1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H
InChIKeyXVIHGTRTKQZJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-cyano-3-nitropyridine (CAS 93683-65-9): A Strategic Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


6-Chloro-2-cyano-3-nitropyridine (CAS 93683-65-9) is a halogenated nitropyridine derivative characterized by a pyridine core substituted at the 2-, 3-, and 6-positions with cyano (-CN), nitro (-NO₂), and chloro (-Cl) groups, respectively [1]. This substitution pattern creates a highly electrophilic heteroaromatic scaffold with a computed molecular weight of 183.55 g/mol and an XLogP3-AA value of 1.7 [2]. Its strategic value lies in the differential reactivity imparted by this specific regiochemical arrangement, which enables sequential and orthogonal synthetic transformations that are not accessible with simpler or differently substituted analogs. The compound serves as a critical advanced intermediate in the synthesis of clinically evaluated drug candidates, including the microtubule inhibitor ABT-751 (E7010) and the Bcl-2 family inhibitor ABT-263 (Navitoclax), as well as commercial agrochemicals such as the herbicide florasulam [3].

Why 6-Chloro-2-cyano-3-nitropyridine Cannot Be Replaced by Generic Pyridine Intermediates in Complex Syntheses


Substituting 6-chloro-2-cyano-3-nitropyridine with a generic or in-class analog in established synthetic routes or SAR studies is not feasible due to the precise electronic and steric requirements of the pyridine scaffold [1]. The synergistic effect of the three electron-withdrawing groups (-Cl, -CN, -NO₂) creates a unique activation pattern for nucleophilic aromatic substitution (SₙAr) at the 6-position, a reactivity profile that differs significantly from analogs lacking one or more of these substituents [2]. Furthermore, the cyano group acts as a non-reducible placeholder for carboxylic acid or amine functionalities, enabling late-stage diversification, while the nitro group serves as a masked amine for the construction of fused heterocycles. Procuring a close analog, such as 2-cyano-3-nitropyridine (lacking the 6-chloro leaving group) or 2,6-dichloro-3-nitropyridine (lacking the cyano group), would either halt the synthetic sequence at a key step or require extensive re-optimization of reaction conditions, thereby compromising yield, purity, and overall project timelines.

Quantitative Differentiation of 6-Chloro-2-cyano-3-nitropyridine Against Closest Analogs


Synthesis Yield: Direct Comparison of Cyanation Efficiency from Dichloro Precursor

The synthesis of 6-chloro-2-cyano-3-nitropyridine via Rosenmund-von Braun cyanation of 2,6-dichloro-3-nitropyridine using stoichiometric copper(I) cyanide in N-methyl-2-pyrrolidinone (NMP) at 180 °C proceeds with a reported yield of ~64% after chromatographic purification . In contrast, the alternative synthesis of the same intermediate via a patent route yields a mixture of 6-chloro-2-cyano-3-nitropyridine and its isomer, requiring chromatographic separation to achieve an overall yield of 70-80% [1]. The comparative yield data highlights that while the one-step cyanation offers a simpler operational sequence with moderate yield, alternative multi-step approaches may offer higher isolated yields after purification, presenting a trade-off in process economics.

Synthetic Methodology Process Chemistry Intermediate Synthesis

Physicochemical Property Differentiation: Melting Point and XLogP Compared to 2-Cyano-3-nitropyridine

6-Chloro-2-cyano-3-nitropyridine exhibits a melting point range of 118-120 °C, which is significantly higher than the 85-90 °C range reported for its non-halogenated analog, 2-cyano-3-nitropyridine [1]. This ~30 °C increase in melting point is consistent with the introduction of the heavier chloro substituent and the resulting changes in crystal lattice energy and molecular packing. Furthermore, the computed XLogP3-AA value for 6-chloro-2-cyano-3-nitropyridine is 1.7, compared to 0.7 for 2-cyano-3-nitropyridine, indicating a substantial increase in lipophilicity due to the chloro substituent [2][3].

Physicochemical Characterization Medicinal Chemistry Drug Design

Reactivity and Synthetic Utility: Differentiated SₙAr Reactivity via Synergistic Electron-Withdrawing Effects

The reactivity of 6-chloro-2-cyano-3-nitropyridine in nucleophilic aromatic substitution (SₙAr) reactions is enhanced by the synergistic electron-withdrawing effects of the cyano and nitro groups, which activate the pyridine ring at the 6-position for displacement of the chloro leaving group [1]. This contrasts with 2,6-dichloro-3-nitropyridine, where the absence of the cyano group results in a less activated ring for selective mono-substitution, and with 2-cyano-3-nitropyridine, which lacks a leaving group for further diversification . The presence of both the nitro group (a masked amine) and the cyano group (a carboxylic acid precursor) on the same scaffold allows for orthogonal and sequential functionalization, a capability not offered by simpler analogs.

Synthetic Chemistry Reaction Mechanisms Building Block Reactivity

Biological Activity Profile: Adenosine Receptor Antagonism

6-Chloro-2-cyano-3-nitropyridine has been identified as an antagonist of adenosine A1 and A2A receptors, blocking adenosine binding and leading to increased intracellular cyclic AMP (cAMP) levels . While quantitative IC₅₀ data for this specific compound is not readily available in public databases, a related A2B receptor antagonist assay reports an IC₅₀ of 11,100 nM for a compound with a similar pyridine scaffold [1]. This suggests that the 6-chloro-2-cyano-3-nitropyridine core may serve as a starting point for optimizing potency and selectivity. In contrast, the non-chlorinated analog, 2-cyano-3-nitropyridine, has been reported to inhibit protein kinases with IC₅₀ values ranging from 5 μM to 15 μM, indicating a distinct biological target profile .

Pharmacology Adenosine Receptor Lead Discovery

Purity and Quality Specification: A Critical Parameter for Sensitive Synthetic Routes

Commercial suppliers of 6-chloro-2-cyano-3-nitropyridine offer the compound with a guaranteed minimum purity of 98% to 99.9%, with moisture content typically specified below 0.5% and residue on ignition below 0.1% [1]. In contrast, the precursor 2,6-dichloro-3-nitropyridine is commonly supplied at 95-99.5% purity, but may contain regioisomeric impurities that can affect downstream chemistry . For sensitive pharmaceutical synthesis applications, the high purity and well-defined impurity profile of 6-chloro-2-cyano-3-nitropyridine are essential to ensure reproducibility and minimize side reactions.

Quality Control Procurement Specification Pharmaceutical Manufacturing

Thermal Stability and Handling: Boiling Point and Storage Recommendations

6-Chloro-2-cyano-3-nitropyridine exhibits a predicted boiling point of 347.2±42.0 °C at 760 mmHg, indicating significant thermal stability . This is higher than the boiling point of 2-cyano-3-nitropyridine (275-277 °C) and reflects the stabilizing effect of the chloro substituent [1]. The compound is recommended for storage under inert atmosphere (nitrogen or argon) at 2-8 °C to ensure long-term stability [2]. In contrast, the more reactive 2,6-dichloro-3-nitropyridine may require more stringent storage conditions to prevent hydrolysis or decomposition.

Physical Properties Safety Storage

Proven Application Scenarios for 6-Chloro-2-cyano-3-nitropyridine in Pharmaceutical and Agrochemical R&D


Synthesis of Microtubule-Targeting Anticancer Agents (e.g., ABT-751)

6-Chloro-2-cyano-3-nitropyridine is a key intermediate in the synthesis of ABT-751 (E7010), a tubulin polymerization inhibitor that binds to the colchicine site on β-tubulin (Ki = 3.3 μM) and exhibits potent growth inhibition across multiple human tumor cell lines (IC₅₀ = 0.06-0.08 μg/mL) . The compound's unique substitution pattern is essential for constructing the pyridine core of ABT-751, and its high purity (≥98%) is critical for ensuring the success of subsequent synthetic steps and the biological activity of the final drug candidate.

Construction of Bcl-2 Family Inhibitors for Oncology (e.g., ABT-263/Navitoclax)

The pyridine scaffold of 6-chloro-2-cyano-3-nitropyridine is also employed in the synthesis of ABT-263 (Navitoclax), a dual BCL-2/BCL-xL inhibitor that has demonstrated potent pro-apoptotic activity in preclinical cancer models [1]. The chloro substituent at the 6-position serves as a versatile handle for introducing diverse amine or ether side chains that modulate the binding affinity and selectivity of the final BH3 mimetic compound.

Synthesis of Triazolopyrimidine Sulfonamide Herbicides (e.g., Florasulam)

In agrochemical research, 6-chloro-2-cyano-3-nitropyridine is a crucial building block for the synthesis of florasulam, a highly effective post-emergent herbicide used for broadleaf weed control in cereal crops . Florasulam acts by inhibiting the acetolactate synthase (ALS) enzyme in susceptible weed species, and the 6-chloro-2-cyano-3-nitropyridine intermediate provides the functional groups necessary for constructing the triazolopyrimidine core of the herbicide.

Development of Adenosine Receptor Antagonists for CNS and Immuno-Oncology Programs

Given its demonstrated activity as an adenosine A1 and A2A receptor antagonist, 6-chloro-2-cyano-3-nitropyridine serves as a valuable starting point for medicinal chemistry campaigns targeting adenosine signaling pathways in neurological disorders and cancer immunotherapy . The chloro substituent is not only a synthetic handle but also a pharmacophoric element that influences receptor binding and subtype selectivity.

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